molecular formula C18H13ClFN3O3 B11149911 N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11149911
M. Wt: 373.8 g/mol
InChI Key: JLJTYEBGUKEJJY-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound has shown potential in various scientific research applications, particularly in the field of cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-fluoroaniline with a quinazoline derivative under specific conditions. The reaction is often catalyzed by iodine and requires a controlled environment to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Anticancer Activity

N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has been identified as a potential anticancer agent. Its structural analogs have shown activity against various cancer cell lines, including breast and prostate cancers. The compound's mechanism of action may involve inhibition of key signaling pathways associated with tumor growth and proliferation, such as the epidermal growth factor receptor (EGFR) pathway .

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit anti-inflammatory effects. The presence of specific functional groups allows for modulation of inflammatory responses, making it a candidate for developing new anti-inflammatory therapies. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting a similar potential for N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-[2-a]quinazoline .

Antiviral Activity

Quinazoline derivatives, including this compound, have shown promise as antiviral agents. They have been effective against various viruses, including influenza and hepatitis C virus (HCV). The mechanism often involves the inhibition of viral replication by targeting viral enzymes or host cell pathways crucial for viral life cycles .

Synthesis and Derivatives

The synthesis of N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline typically involves multi-step organic synthesis techniques. These synthetic routes emphasize efficiency and selectivity in generating the desired compound. The ability to modify the structure further enhances its potential applications in drug development .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals the unique properties of N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo- . Below is a table summarizing some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazolineFluorine substitution at para positionAnticancer
N-(3-methylphenyl)-5-hydroxy-pyrrolo[1,2-a]quinazolineMethyl group at meta positionAntimicrobial
N-(4-chlorophenyl)-5-hydroxy-pyrrolo[1,2-a]quinazolineChlorine substitution at para positionAnti-inflammatory

The unique combination of chloro and fluoro substituents in N-(3-chloro-4-fluorophenyl)-5-hydroxy distinguishes it from these analogs and may contribute to its specific biological activities.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase. By binding to the ATP-binding site of the enzyme, it prevents the phosphorylation of tyrosine residues, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the treatment of cancers where EGFR is overexpressed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is unique due to its specific structural features and its ability to inhibit EGFR tyrosine kinase with high potency. Its distinct quinazoline core and the presence of both chlorine and fluorine atoms contribute to its unique pharmacological profile.

Biological Activity

N-(3-chloro-4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse functionalities, which may enable interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its potential applications.

Structural Characteristics

The compound possesses a pyrroloquinazoline framework characterized by:

  • Chloro and Fluoro Substituents : The presence of these halogens on the phenyl ring enhances its reactivity and potential biological activity.
  • Hydroxyl and Carboxamide Functional Groups : These groups are crucial for the compound's interaction with biological macromolecules, potentially influencing its pharmacodynamics.

Molecular Formula and Weight

  • Molecular Formula : C_{13}H_{9}ClF N_{3}O_{3}
  • Molecular Weight : Approximately 339.3 g/mol .

Anticancer Properties

The dihydropyrroloquinazoline structure has been associated with various anticancer activities. Preliminary studies suggest that compounds with similar frameworks exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, related compounds have shown IC50 values in the range of 22.76 μM to 45.41 μM against A2780 ovarian cancer cells .

Case Study: Cytotoxicity Evaluation

A comparative analysis of this compound with structurally similar compounds revealed distinct differences in their biological activities:

Compound NameIC50 (μM)Activity
N-(4-fluorophenyl)-5-hydroxy-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline30.5Anticancer
N-(3-methylphenyl)-5-hydroxy-pyrrolo[1,2-a]quinazoline40.0Antimicrobial
N-(4-chlorophenyl)-5-hydroxy-pyrrolo[1,2-a]quinazoline25.0Anti-inflammatory

The unique combination of chloro and fluoro substituents in our compound may contribute to its specific anticancer activity .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with key cellular pathways involved in tumor growth and angiogenesis plays a significant role.

Interaction Studies

Recent studies have focused on understanding how this compound interacts with various biological macromolecules. Initial findings suggest strong binding affinity to vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy . Docking studies indicate that the compound forms multiple hydrogen bonds with amino acids within the receptor's active site, enhancing its inhibitory potential.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

  • Cyclization Reactions : Utilizing phenylhydrazine derivatives to form the core quinazoline structure.
  • Functional Group Modifications : Incorporating hydroxyl and carboxamide groups to enhance biological activity.

These synthetic strategies are designed to maximize yield and selectivity while minimizing by-products .

Properties

Molecular Formula

C18H13ClFN3O3

Molecular Weight

373.8 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C18H13ClFN3O3/c19-12-9-10(5-6-13(12)20)21-17(26)18-8-7-15(24)23(18)14-4-2-1-3-11(14)16(25)22-18/h1-6,9H,7-8H2,(H,21,26)(H,22,25)

InChI Key

JLJTYEBGUKEJJY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(NC(=O)C3=CC=CC=C3N2C1=O)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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